molecular formula C22H24N2O3 B2507134 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide CAS No. 921918-90-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide

Katalognummer: B2507134
CAS-Nummer: 921918-90-3
Molekulargewicht: 364.445
InChI-Schlüssel: ZEVCGBOHQKVLEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Studies

  • Synthesis and Rearrangements

    Research by Terada et al. (1973) delved into the reactions and rearrangements of benzodiazepinooxazole derivatives, which are structurally related to the compound . They explored the formation of various compounds through different treatments, providing insights into potential chemical pathways and transformations of similar structures (Terada, Yabe, Miyadera, & Tachikawa, 1973).

  • Photophysical Properties

    Petrovskii et al. (2017) studied the photophysical properties of a compound structurally similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide. Their research on dimethyl oxazapolycyclic skeletons revealed strong blue emission in certain conditions, indicating potential applications in photophysical studies (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Synthetic Methodologies

  • Microwave-Assisted Synthesis

    Shi et al. (2016) developed a microwave-assisted synthesis approach for generating dibenz[b,f][1,4]oxazepine scaffolds. This method, involving Ugi reactions and Ullmann etherification, could be relevant for synthesizing compounds like this compound (Shi, Wu, Cui, & Dai, 2016).

  • Novel Synthetic Strategies

    Saha, Wadhwa, and Sharma (2015) outlined a synthetic strategy for dibenz[b,f][1,4]thiazepine carboxamides, which shares a similar fused ring system to the compound of interest. Their two-step approach included copper-mediated cyclization and Ugi-Joullie reaction, which may be applicable in synthesizing related compounds (Saha, Wadhwa, & Sharma, 2015).

Potential Applications in Drug Development

  • Antidepressant-like Properties

    Duarte et al. (2007) investigated the antidepressant-like effect of derivatives structurally similar to the compound . Their findings on the system dibenzocycloheptane derivatives suggest potential applications in developing new antidepressants (Duarte, Martins, Romeiro, & Lima, 2007).

  • Monoaminergic System Involvement

    Further research by Duarte et al. (2008) explored the involvement of monoaminergic pathways in the antidepressant-like effect of dibenzocycloheptane derivatives. This suggests the potential of structurally similar compounds in modulating neurotransmitter systems (Duarte, Lach, Martins, Romeiro, & Lima, 2008).

Crystal Structure and Polymorphism

  • Crystal Energy Landscape: Braun et al. (2014) conducted studies on the crystal structure prediction and polymorphism of compounds related to this compound. Their research provides insights into the solid form and polymorphism, which are critical for drug development (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).

Eigenschaften

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-8-10-20-18(12-14)24(2)22(26)17-13-16(9-11-19(17)27-20)23-21(25)15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVCGBOHQKVLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CCCCC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.